

DL-Tryptophan-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DL-Tryptophan-d5*

Cat. No.: *B138636*

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An in-depth examination of the chemical properties, analytical applications, and metabolic context of the deuterated essential amino acid, **DL-Tryptophan-d5**.

This technical guide provides a comprehensive overview of **DL-Tryptophan-d5**, a deuterated form of the essential amino acid tryptophan. Designed for researchers, scientists, and drug development professionals, this document details the core chemical and physical properties of this isotopically labeled compound. It further outlines its primary application as an internal standard in quantitative mass spectrometry-based analyses and provides illustrative experimental protocols. The metabolic pathways of its non-labeled counterpart, tryptophan, are also described to provide a contextual framework for its use in metabolomics and pharmacokinetic studies.

Core Chemical and Physical Properties

DL-Tryptophan-d5 is a synthetic, stable isotope-labeled version of DL-Tryptophan where five hydrogen atoms on the indole ring have been replaced with deuterium. This mass shift allows for its clear differentiation from the endogenous, unlabeled tryptophan in mass spectrometry analyses, without significantly altering its chemical behavior. Its properties are summarized below.

Property	Value	Source(s)
Chemical Formula	C ₁₁ H ₇ D ₅ N ₂ O ₂	[1][2]
Molecular Weight	~209.26 g/mol	[2]
CAS Number	54-12-6 (for DL-Tryptophan-d5 major)	
Synonyms	(±)-Tryptophan-d5, DL-α-Amino-3-indolepropionic Acid-d5	
Form	Solid	
Isotopic Purity	≥98% deuterated forms (d ₁ -d ₅)	[1]
Solubility	Soluble in PBS (pH 7.2) at ~1 mg/mL.	[1]
Storage Temperature	-20°C	[2]

Application in Quantitative Analysis

The primary utility of **DL-Tryptophan-d5** is as an internal standard for the precise quantification of tryptophan and its metabolites in various biological matrices, such as plasma, serum, urine, and cell culture supernatants, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the quantification of tryptophan in biological samples using **DL-Tryptophan-d5** as an internal standard. These protocols are illustrative and may require optimization based on the specific matrix, instrumentation, and desired sensitivity.

Sample Preparation: Protein Precipitation and Extraction

A common procedure for preparing biological fluids like plasma or serum for LC-MS/MS analysis involves protein precipitation to remove larger molecules that can interfere with the analysis.

- **Aliquoting and Spiking:** Aliquot a known volume of the biological sample (e.g., 50 μ L of plasma) into a microcentrifuge tube.^[5] Add a precise amount of the **DL-Tryptophan-d5** internal standard solution.^[6]
- **Protein Precipitation:** Add a precipitating agent, such as a precooled mixture of acetonitrile/isopropanol/water (3:3:2, v/v/v) or methanol.^{[4][5]} For instance, 1 mL of this solvent mixture can be added to the 30 μ L plasma sample.^[4]
- **Vortexing and Incubation:** Vortex the mixture thoroughly to ensure complete mixing and precipitation.^[5] Incubate the samples at a low temperature (e.g., -20°C) for a period (e.g., 1 hour) to enhance protein precipitation.^[4]
- **Centrifugation:** Centrifuge the samples at high speed (e.g., 13,000 rpm) at 4°C for a specified time (e.g., 15 minutes) to pellet the precipitated proteins.^[5]
- **Supernatant Collection and Evaporation:** Carefully transfer the supernatant to a new tube.^[5] The solvent is then typically evaporated to dryness using a vacuum concentrator.^[5]
- **Reconstitution:** Reconstitute the dried extract in a suitable solvent, often the initial mobile phase of the LC method (e.g., 150 μ L of 5 mmol/L ammonium acetate solution), prior to injection into the LC-MS/MS system.^[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

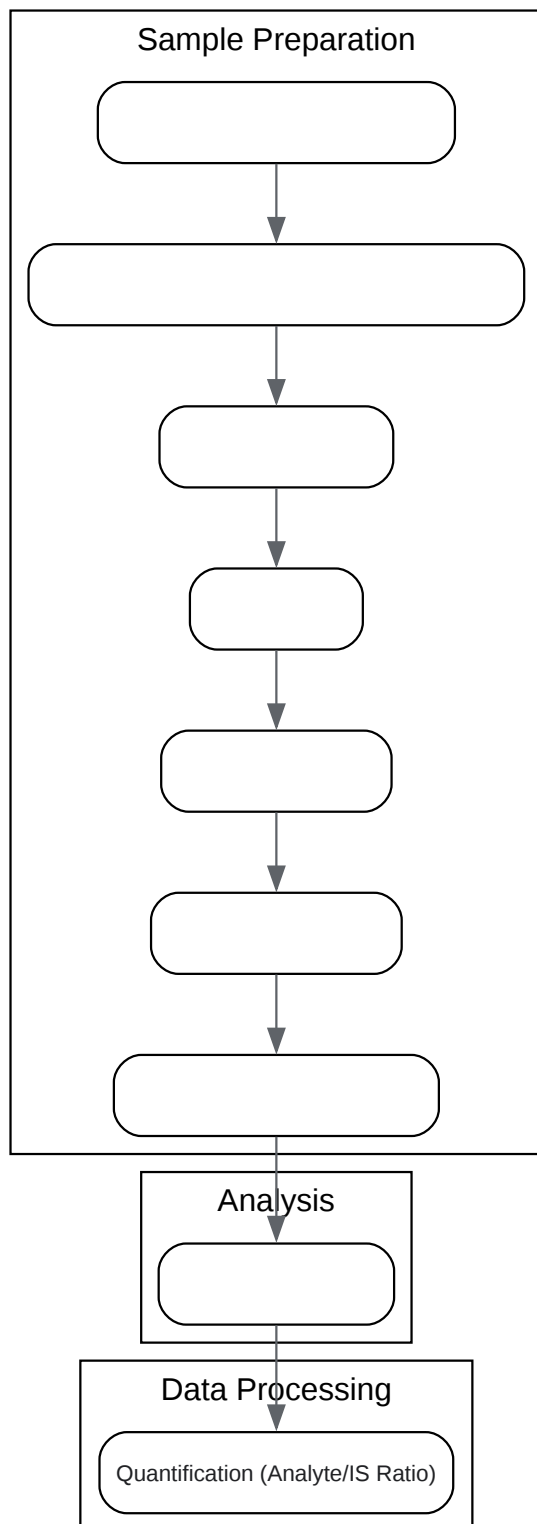
The reconstituted sample is then analyzed by LC-MS/MS. The chromatographic step separates tryptophan from other metabolites, and the mass spectrometer detects and quantifies both tryptophan and the **DL-Tryptophan-d5** internal standard.

- **Chromatographic Separation:**

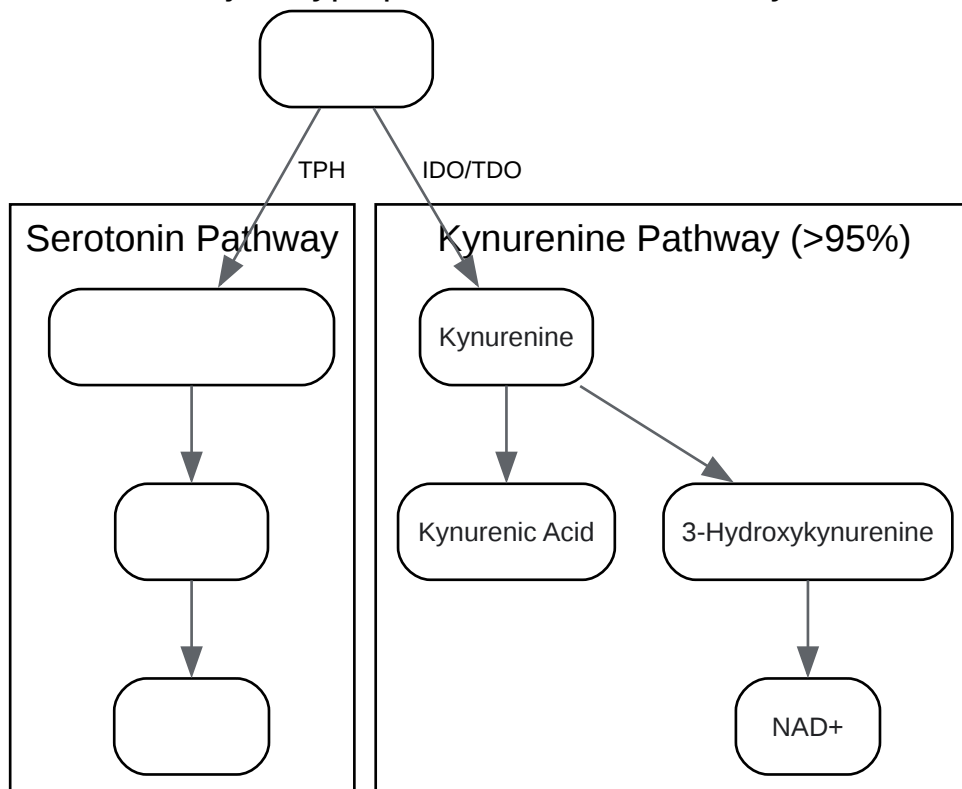
- Column: A C18 reversed-phase column is commonly used for the separation of tryptophan and its metabolites.[7][8]
- Mobile Phase: A typical mobile phase consists of a binary gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or 5 mmol/L ammonium acetate) and an organic solvent like acetonitrile or methanol.[5][7]
- Gradient Elution: A gradient elution is employed to effectively separate the analytes. For example, the gradient may start with a high percentage of the aqueous phase, which is gradually decreased as the percentage of the organic phase increases over the course of the run.[7]
- Flow Rate and Injection Volume: Typical flow rates are in the range of 0.25-0.4 mL/min with an injection volume of around 10 μ L.[7]
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of tryptophan and its deuterated analog.[8]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring a specific product ion for each after fragmentation in the collision cell.[8] This highly selective technique enhances the signal-to-noise ratio and reduces interferences.

The workflow for a typical quantitative analysis using an internal standard is depicted in the following diagram.

Experimental Workflow for Tryptophan Quantification



Major Tryptophan Metabolic Pathways



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